molecular formula C12H15BrO4 B7999046 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7999046
M. Wt: 303.15 g/mol
InChI Key: WPWCFEOQTWVZJH-UHFFFAOYSA-N
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Description

2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane is an organic compound with a complex structure that includes a brominated phenoxy group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cyclization and Ring-Opening Reactions: Acidic or basic catalysts can be used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxyethyl derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

Scientific Research Applications

2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane depends on its specific applicationThe brominated phenoxy group and the dioxolane ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a brominated phenoxy group and a dioxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2-[2-(5-bromo-2-methoxyphenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-14-10-3-2-9(13)8-11(10)15-5-4-12-16-6-7-17-12/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWCFEOQTWVZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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